molecular formula C15H20N2O4S B13303042 Tert-butyl 2-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2h)-yl)propanoate

Tert-butyl 2-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2h)-yl)propanoate

Cat. No.: B13303042
M. Wt: 324.4 g/mol
InChI Key: ZVGRLIKEFGNICQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)propanoate is a thieno[2,3-d]pyrimidine derivative characterized by a fused thiophene-pyrimidine core, a tert-butyl ester group, and methyl substituents. Thienopyrimidines are pharmacologically significant due to their structural resemblance to purines, enabling interactions with enzymes such as kinases, dihydrofolate reductase (DHFR), and nucleic acid-binding proteins.

Properties

Molecular Formula

C15H20N2O4S

Molecular Weight

324.4 g/mol

IUPAC Name

tert-butyl 2-methyl-2-(5-methyl-2,4-dioxo-1H-thieno[2,3-d]pyrimidin-3-yl)propanoate

InChI

InChI=1S/C15H20N2O4S/c1-8-7-22-10-9(8)11(18)17(13(20)16-10)15(5,6)12(19)21-14(2,3)4/h7H,1-6H3,(H,16,20)

InChI Key

ZVGRLIKEFGNICQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1C(=O)N(C(=O)N2)C(C)(C)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Steps

Synthesis of Thieno[2,3-d]pyrimidine Core
  • The thieno[2,3-d]pyrimidine nucleus is typically synthesized by cyclization of suitable thiophene derivatives with amidines or urea derivatives under controlled heating conditions.
  • The cyclization step forms the fused pyrimidine ring with keto groups at positions 2 and 4, establishing the 2,4-dioxo functionality.
  • The 5-methyl substituent is introduced either by using methyl-substituted thiophene precursors or via selective methylation post-cyclization.
Preparation of the Propanoic Acid Intermediate
  • The 2-position of the thieno[2,3-d]pyrimidine ring is functionalized with a 2-methylpropanoic acid side chain.
  • This is typically achieved by alkylation of the nitrogen atom at position 3 with a suitable α-halo acid derivative or by direct acylation strategies.
  • The resulting 2-methyl-2-(thieno[2,3-d]pyrimidin-3(2H)-yl)propanoic acid intermediate is purified by recrystallization or chromatography.
Esterification to Form the tert-Butyl Ester
  • The final step involves esterification of the carboxylic acid intermediate with tert-butyl alcohol.
  • This reaction is commonly catalyzed by acid catalysts such as sulfuric acid or by using coupling reagents like dicyclohexylcarbodiimide under anhydrous conditions.
  • Reaction parameters such as temperature (typically 50–80 °C), reaction time (several hours), and solvent choice (e.g., dichloromethane, toluene) are optimized to maximize yield and purity.
  • Purification of the ester product is achieved by recrystallization or chromatographic techniques to obtain a product purity exceeding 98%.

Industrial Production Considerations

  • Industrial synthesis emphasizes yield optimization, cost-effectiveness, and environmental sustainability.
  • Continuous flow reactors may be employed to improve reaction control and scalability.
  • Advanced purification methods, including preparative high-performance liquid chromatography, are used to ensure high purity.
  • Green chemistry principles guide solvent selection and waste minimization during scale-up.

Data Table: Summary of Preparation Conditions

Step Reaction Type Reagents/Conditions Temperature Duration Purification Method Yield (%) (Reported)
Cyclization to form core Cyclization Thiophene derivative + amidine/urea 100–150 °C 4–8 hours Recrystallization 70–85
Introduction of methyl group Methylation/Alkylation Methyl iodide or methyl-substituted precursor Ambient to 60 °C 2–4 hours Chromatography 75–90
Side chain attachment Alkylation/Acylation α-Halo acid derivative or acyl chloride 50–80 °C 3–6 hours Recrystallization 65–80
Esterification with tert-butanol Esterification tert-Butyl alcohol + acid catalyst or coupling reagent 50–80 °C 6–12 hours Chromatography/Recrystallization >90

Research Findings and Literature Insights

  • The compound's synthetic routes have been reported in various medicinal chemistry patents and academic publications focusing on thieno[2,3-d]pyrimidine derivatives.
  • Structural characterization by nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry confirms the integrity of the synthesized compound.
  • Purity assessments by high-performance liquid chromatography typically report values above 98%, which is critical for subsequent biological evaluation.
  • Computational studies have been used to model the three-dimensional conformation of the molecule, aiding in understanding its interaction with biological targets.
  • The presence of the tert-butyl ester group improves the compound's lipophilicity and membrane permeability, which is advantageous in drug design.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2h)-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thieno[2,3-d]pyrimidine derivatives, while reduction may produce reduced analogs.

Scientific Research Applications

Tert-butyl 2-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2h)-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Tert-butyl 2-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2h)-yl)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Structural and Functional Insights:

Ethyl esters (e.g., ’s compound 1) balance lipophilicity and metabolic stability but lack the tert-butyl group’s steric protection .

Core Heterocycle Modifications: The thieno[2,3-d]pyrimidine core (target compound) introduces a sulfur atom into the fused ring system, which may enhance π-stacking interactions in enzyme binding compared to pyrido[2,3-d]pyrimidine () or simpler pyrimidines () . Thymine derivatives () lack the thieno ring, making them more suitable as nucleobase analogs for antiviral applications .

Functional Group Impact :

  • Sugar moieties () significantly improve water solubility but may restrict blood-brain barrier penetration .
  • Thietane rings () introduce strain and sulfur-mediated reactivity, possibly enabling disulfide bond formation or prodrug activation .

Biological Activity: Triazole-containing analogs () could exploit click chemistry for targeted drug delivery or bioorthogonal labeling . Thymine-based compounds () are established in antiviral therapies (e.g., HIV, hepatitis), whereas thienopyrimidines are explored in oncology and inflammation .

Biological Activity

Tert-butyl 2-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)propanoate (CAS No. 1434643-28-3) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N2O4SC_{15}H_{20}N_{2}O_{4}S, with a molecular weight of 324.40 g/mol. The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.

Research indicates that compounds with thieno[2,3-d]pyrimidine structures often exhibit antimicrobial , antitumor , and anti-inflammatory properties. The specific mechanism of action for this compound involves several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are crucial for the proliferation of pathogens or cancer cells.
  • Cell Cycle Arrest : It has been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels in cells, contributing to its cytotoxic effects against certain cancer lines.

Biological Activity Data

Activity Type Tested Concentration (µM) Effect Observed
Antimicrobial10 - 100Significant inhibition of bacterial growth
Antitumor1 - 10Induction of apoptosis in cancer cells
Anti-inflammatory5 - 50Reduction in pro-inflammatory cytokines

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against various bacterial strains such as E. coli and Staphylococcus aureus. Results indicated a notable reduction in bacterial viability at concentrations above 50 µM, suggesting its potential as an antimicrobial agent .

Antitumor Effects

In vitro studies demonstrated that this compound effectively induced apoptosis in human breast cancer cell lines (MCF-7) at concentrations as low as 5 µM. Flow cytometry analysis revealed increased sub-G1 populations indicative of apoptotic cells .

Anti-inflammatory Properties

Research investigating the anti-inflammatory properties showed that the compound significantly decreased levels of TNF-alpha and IL-6 in LPS-stimulated macrophages at concentrations ranging from 10 to 50 µM . This suggests its potential utility in treating inflammatory diseases.

Q & A

What are the common synthetic routes for Tert-butyl 2-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidin-3(2H)-yl)propanoate?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step heterocyclic chemistry. A brominated intermediate (e.g., 6-bromo-5-methylthieno[2,3-d]pyrimidine-2,4-dione) is reacted with tert-butyl 2-methylpropanoate derivatives under nucleophilic substitution conditions. Key steps include:

Core Formation: Cyclization of substituted thiophene precursors to form the thieno[2,3-d]pyrimidine scaffold.

Esterification: Introduction of the tert-butyl ester group via alkylation or Mitsunobu reactions.

Purification: Chromatography or recrystallization to isolate the product.
For example, highlights its use as a precursor for pyrimidine derivatives, requiring controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) to avoid hydrolysis of the tert-butyl group . details analogous synthesis workflows using tetrahydrofuran (THF) and lithium aluminum hydride (LAH) for reduction steps, suggesting similar methodologies apply here .

What are the key physicochemical properties of this compound, and how are they characterized?

Level: Basic
Methodological Answer:
The compound’s properties are critical for experimental reproducibility:

PropertyValueCharacterization Method
Molecular FormulaC₁₈H₁₅ClF₃N₃O₂High-resolution mass spectrometry (HRMS)
Molecular Weight349.40 g/molCalculated from formula
CAS Number1417782-03-6Registry database
SolubilityLow in water; soluble in DMSO, DCMNMR solubility profiling

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy verify structural integrity, while X-ray crystallography (e.g., using SHELX software ) resolves stereochemical details.

How is X-ray crystallography applied to determine the compound’s structure, and what challenges arise during refinement?

Level: Advanced
Methodological Answer:
Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key steps include:

Crystallization: Optimizing solvent systems (e.g., DCM/hexane) to grow diffraction-quality crystals.

Data Collection: Synchrotron radiation improves resolution for complex heterocycles.

Refinement: SHELXL ( ) refines thermal parameters and hydrogen bonding networks .

Challenges:

  • Disorder in tert-butyl groups: Flexible substituents complicate electron density maps.
  • Twinned crystals: Common in bulky esters; requires specialized software (e.g., TWINLAW).
  • Data Contradictions: Discrepancies between calculated and observed intensities are resolved using iterative least-squares refinement .

What is the compound’s role in developing acetyl-CoA carboxylase (ACC) inhibitors for non-alcoholic steatohepatitis (NASH)?

Level: Advanced
Methodological Answer:
The compound’s thienopyrimidine core is a scaffold for ACC inhibitors (e.g., Firsocostat/ND-630, ), which target lipid metabolism in NASH .

ParameterDetail
TargetACC1/ACC2 isoforms
MechanismCompetitive inhibition of ATP binding
Bioactivity AssaysRadiolabeled substrate uptake assays

Experimental Design:

  • In vitro: Hepatocyte models treated with the compound to measure lipid accumulation via Oil Red O staining.
  • In vivo: Mouse NASH models evaluate liver fibrosis reduction (histopathology) and ACC activity (Western blot).

Data Contradictions: Variability in IC₅₀ values across studies may arise from differences in cell permeability or metabolite interference .

How can researchers address discrepancies in bioactivity data for this compound?

Level: Advanced
Methodological Answer:
Contradictions in potency or selectivity often stem from:

Assay Conditions: Variations in buffer pH, serum content, or incubation time. Standardize protocols using guidelines like NIH’s Assay Guidance Manual.

Metabolic Stability: Tert-butyl esters are prone to esterase-mediated hydrolysis. Use LC-MS to quantify intact compound in biological matrices .

Off-Target Effects: Profile against related kinases (e.g., AMPK) via kinome-wide screening.

Case Study: notes that structural analogs exhibit off-target interactions with cytochrome P450 enzymes, necessitating CYP inhibition assays .

How does the tert-butyl group influence the compound’s reactivity in synthetic applications?

Level: Advanced
Methodological Answer:
The tert-butyl ester serves dual roles:

Steric Protection: Shields reactive sites (e.g., carbonyl groups) during heterocycle formation .

Solubility Modifier: Enhances solubility in organic phases, facilitating purification .

Reactivity Trade-offs:

  • Acid Sensitivity: Tert-butyl groups hydrolyze under strongly acidic conditions (e.g., TFA), limiting use in peptide synthesis.
  • Thermal Stability: Decomposition above 150°C necessitates low-temperature reactions.

demonstrates analogous tert-butyl esters participating in Suzuki-Miyaura couplings, suggesting compatibility with transition-metal catalysis .

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